molecular formula C9H13N3 B1434704 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1598036-14-6

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1434704
M. Wt: 163.22 g/mol
InChI Key: WDJNDQGEKXHNNJ-UHFFFAOYSA-N
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Description

“2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the linear formula C9H13O1N3 . It is also known as "Ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl ether" .


Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be represented by the SMILES string CCOC1=NC=C2C(CCNC2)=N1 . The InChI key for this compound is FUDBJZKNRNAAGU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of 2,4-dichloro-6-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines has been studied . Methylthio groups on the pyrimidine rings can be removed only using harsh conditions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 206-211 °C (decomposition) . The compound’s empirical formula is C7H9N3 and its molecular weight is 208.09 .

Scientific Research Applications

  • Chemistry and Synthesis

    • Field : Organic Chemistry
    • Application : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
    • Method : The compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
    • Results : The review provides a study on the structure features, reactions and synthetic methodologies of pyrido[4,3-d]pyrimidines .
  • Pharmaceutical Research

    • Field : Pharmacology
    • Application : The newly synthesized 2-pyridone based derivatives might exert an anticancer effect .
    • Method : The synthesis of these derivatives is expected to enhance binding affinity .
    • Results : The research is ongoing, and the results are not yet fully published .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJNDQGEKXHNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
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Reactant of Route 5
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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